Structural Differentiation from Cladribine and 8-Chloro-2'-deoxyadenosine
CAS 119631-05-9 is structurally differentiated from the clinically established antimetabolite cladribine (2-chloro-2'-deoxyadenosine) and the research tool 8-chloro-2'-deoxyadenosine. Cladribine is substituted at the 2-position of the purine ring, whereas the target compound bears a bulky 2-chloro-4-(hydroxymethyl)anilino group at the 8-position [1]. This difference is substructural, not merely functional, and predicts entirely distinct interactions with enzymes such as adenosine deaminase (ADA) and adenosine kinase, as well as different patterns of DNA incorporation.
| Evidence Dimension | Chemical Structure & Substitution Site |
|---|---|
| Target Compound Data | 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxyadenosine (Molecular Weight: 406.82 g/mol) |
| Comparator Or Baseline | Cladribine (2-chloro-2'-deoxyadenosine, MW: 285.69 g/mol); 8-Chloro-2'-deoxyadenosine (MW: 285.69 g/mol) |
| Quantified Difference | Different substitution site (C8 vs C2) and significantly larger molecular volume |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
Substitution site is a primary determinant of metabolic stability and mechanism of action in nucleoside analogs, precluding interchangeable use.
- [1] PubChem. (2026). Compound Summary for Cladribine (CID 20279) and 8-Chloro-2'-deoxyadenosine (CID 133855). National Library of Medicine. View Source
